molecular formula C9H8Br2O2S B12560225 Methyl [(3,5-dibromophenyl)sulfanyl]acetate CAS No. 189253-93-8

Methyl [(3,5-dibromophenyl)sulfanyl]acetate

Cat. No.: B12560225
CAS No.: 189253-93-8
M. Wt: 340.03 g/mol
InChI Key: KDFMUJUDPCIFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3,5-dibromophenyl)sulfanyl]acetate is an organic compound characterized by the presence of a methyl ester group attached to a sulfanyl group, which is further connected to a 3,5-dibromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3,5-dibromophenyl)sulfanyl]acetate typically involves the reaction of 3,5-dibromothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3,5-dibromophenyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted phenyl sulfanyl acetates.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl [(3,5-dibromophenyl)sulfanyl]ethanol.

Scientific Research Applications

Methyl [(3,5-dibromophenyl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer agents.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl [(3,5-dibromophenyl)sulfanyl]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine atoms and sulfanyl group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3,4-dibromophenyl)sulfanyl]acetate
  • Methyl [(3,5-dichlorophenyl)sulfanyl]acetate
  • Methyl [(3,5-difluorophenyl)sulfanyl]acetate

Uniqueness

Methyl [(3,5-dibromophenyl)sulfanyl]acetate is unique due to the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring, which significantly influences its reactivity and biological activity. The dibromo substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

CAS No.

189253-93-8

Molecular Formula

C9H8Br2O2S

Molecular Weight

340.03 g/mol

IUPAC Name

methyl 2-(3,5-dibromophenyl)sulfanylacetate

InChI

InChI=1S/C9H8Br2O2S/c1-13-9(12)5-14-8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3

InChI Key

KDFMUJUDPCIFOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.